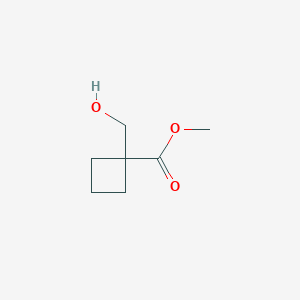

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Description

Properties

IUPAC Name |

methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-10-6(9)7(5-8)3-2-4-7/h8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCGQWVIOCHFYDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure Elucidation of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

Foreword

The unambiguous determination of a molecule's chemical structure is the bedrock upon which all further chemical and biological investigation is built. For researchers in medicinal chemistry and drug development, confirming the identity and purity of a novel or synthesized small molecule is a non-negotiable prerequisite for advancing a compound through the discovery pipeline. This guide provides a comprehensive, logic-driven walkthrough for the complete structure elucidation of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate, a molecule featuring a strained ring system and multiple functional groups that present a valuable case study.

Initial Assessment: The Molecular Blueprint

Before any detailed spectroscopic analysis, the first step is to ascertain the molecule's fundamental properties: its molecular formula and mass. This information provides the basic constraints for any proposed structure.

Molecular Formula: C₇H₁₂O₃[1] Molecular Weight: 144.17 g/mol [1] IUPAC Name: Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate[1]

High-Resolution Mass Spectrometry (HRMS) is the premier technique for this initial step.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Acquisition Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺.

-

Data Analysis: Determine the exact mass of the most abundant ion. Use the instrument's software to calculate the elemental composition that corresponds to this exact mass, comparing it against the expected formula.

Trustworthiness Check: The power of HRMS lies in its precision. An observed mass that is within a narrow tolerance (typically < 5 ppm) of the calculated mass for C₇H₁₂O₃ provides extremely strong evidence for the proposed molecular formula.

| Parameter | Expected Value | Observed (Typical) |

| Molecular Formula | C₇H₁₂O₃ | C₇H₁₂O₃ |

| Exact Mass (Monoisotopic) | 144.07864 Da | 144.078xx Da |

| [M+H]⁺ Ion | 145.08592 Da | 145.085xx Da |

| [M+Na]⁺ Ion | 167.06786 Da | 167.067xx Da |

The Elucidation Workflow: A Multi-Technique Approach

The structure of an unknown organic molecule is a puzzle. No single technique provides all the answers; instead, we use a combination of spectroscopic methods to reveal different pieces of the puzzle, as outlined below.[2][3] Nuclear Magnetic Resonance (NMR) is arguably the most powerful tool for elucidating the specific carbon-hydrogen framework.[2][4]

Caption: Overall workflow for structure elucidation.

Functional Group Identification via Infrared (IR) Spectroscopy

Expertise & Experience: The first question to answer after confirming the molecular formula is: "What functional groups are present?" IR spectroscopy is a rapid and definitive method for this purpose.[5] Based on the name "Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate," we expect to see absorptions for an alcohol (O-H) and an ester (C=O, C-O).

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place one drop of the neat liquid sample directly onto the ATR crystal.

-

Background Scan: Perform a background scan with a clean crystal to subtract atmospheric H₂O and CO₂ signals.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups.

Expected IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3400 (broad) | Strong | O-H stretch | The broadness is characteristic of a hydrogen-bonded alcohol. |

| ~2950-2850 | Medium-Strong | C-H stretch | Aliphatic C-H stretches from the cyclobutane and methyl groups. |

| ~1735 | Very Strong | C=O stretch | Characteristic for a saturated ester carbonyl.[5] |

| ~1250-1150 | Strong | C-O stretch | Asymmetric C-O-C stretch of the ester group. |

The presence of these key bands provides strong, direct evidence for the alcohol and ester functionalities, validating the initial hypothesis. The spectrum of a related compound, cyclobutanecarboxylic acid, shows similar characteristic peaks for the ring and carbonyl group.[6]

Assembling the Molecular Skeleton: NMR Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the local chemical environment of each proton and carbon atom and, crucially, how they are connected.[4]

Experimental Protocol: NMR Sample Preparation

-

Solvent Selection: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Acquisition: Acquire a suite of NMR experiments: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR: Proton Environments and Neighbors

The ¹H NMR spectrum reveals the number of distinct proton environments, their relative numbers (integration), and their neighboring protons (multiplicity).

Expected ¹H NMR Data (Predicted for 400 MHz in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~3.70 | s | 3H | -OCH₃ | Singlet, deshielded by the adjacent ester oxygen. |

| ~3.65 | s | 2H | -CH₂OH | Singlet, adjacent to a quaternary carbon (no H neighbors). Deshielded by oxygen. |

| ~2.20-2.40 | m | 4H | -CH₂- (ring, α) | Complex multiplet, adjacent to both the other ring CH₂ and the quaternary carbon. |

| ~1.90-2.10 | m | 2H | -CH₂- (ring, β) | Complex multiplet, adjacent to the two α-CH₂ groups. |

| ~1.80 (broad) | s | 1H | -OH | A broad singlet that is exchangeable with D₂O. Its position can vary. |

Causality: The choice to run a ¹H NMR first is strategic. It gives a quick census of the protons. The presence of three singlets (for OCH₃, CH₂OH, and OH) immediately suggests that the methyl and hydroxymethyl groups are attached to a carbon with no protons—a quaternary center. This is a critical piece of the puzzle.

¹³C NMR and DEPT-135: The Carbon Backbone

The ¹³C NMR spectrum shows all unique carbon environments, while the Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment distinguishes carbon types.

Expected ¹³C NMR & DEPT-135 Data (Predicted for 100 MHz in CDCl₃)

| Chemical Shift (δ, ppm) | DEPT-135 Signal | Assignment | Rationale |

| ~175 | No Signal | C=O | Quaternary ester carbonyl, in a typical range for this functional group.[5] |

| ~68 | Negative | -CH₂OH | Methylene carbon attached to an oxygen. |

| ~52 | Positive | -OCH₃ | Methyl carbon attached to an oxygen. |

| ~48 | No Signal | C (quaternary) | The quaternary carbon of the cyclobutane ring, C1. |

| ~30 | Negative | -CH₂- (ring, α) | The two equivalent methylene carbons adjacent to the quaternary center. |

| ~16 | Negative | -CH₂- (ring, β) | The single methylene carbon at the "back" of the ring. |

Self-Validation: The DEPT-135 experiment provides an internal check. We expect to see one positive signal (CH₃), three negative signals (3 x CH₂), and two absent signals (2 x quaternary C). This perfectly matches the proposed structure, adding a layer of trustworthiness to the assignment.

2D NMR: Connecting the Pieces

While 1D NMR provides the pieces, 2D NMR shows how they connect. For this molecule, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for final confirmation.[7]

-

COSY (Correlation Spectroscopy): Shows which protons are coupled (typically 2-3 bonds apart). We would expect to see correlations between the two sets of cyclobutane methylene protons (~2.3 ppm and ~2.0 ppm), confirming the ring structure.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton directly to the carbon it is attached to. This allows for the unambiguous assignment of the protonated carbons in the ¹³C spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment. It shows correlations between protons and carbons that are 2-3 bonds away. It is used to connect the "spin systems" or molecular fragments.

Sources

- 1. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate | C7H12O3 | CID 57478432 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 3. researchgate.net [researchgate.net]

- 4. omicsonline.org [omicsonline.org]

- 5. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. Cyclobutylcarboxylic acid [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

Physical and chemical properties of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

This guide details the technical profile, synthesis, and application of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate , a critical building block in modern medicinal chemistry for introducing conformational restriction.

A Strategic Scaffold for Conformational Restriction in Drug Discovery

Executive Summary

Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate (CAS: 1073-86-5) is a functionalized cyclobutane scaffold used primarily as a bioisostere for gem-dimethyl groups and to induce conformational rigidity in flexible alkyl chains. Its unique geometry—defined by the "puckered" cyclobutane ring (~30° dihedral angle)—offers a distinct vector for projecting pharmacophores compared to cyclopropane (planar) or cyclopentane (envelope) analogs. This guide outlines its physicochemical properties, a validated synthetic route via desymmetrization, and its utility in structure-activity relationship (SAR) optimization.

Chemical Identity & Structural Analysis

| Parameter | Technical Detail |

| IUPAC Name | Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate |

| CAS Registry Number | 1073-86-5 |

| SMILES | COC(=O)C1(CO)CCC1 |

| Molecular Formula | C₇H₁₂O₃ |

| Molecular Weight | 144.17 g/mol |

| Structural Class | Gem-disubstituted Cyclobutane; Hydroxy-Ester |

Structural Significance

The compound features a quaternary carbon at position 1, creating a gem-disubstituted pattern. This substitution imposes a high energy barrier to ring inversion, effectively "locking" the relative orientation of the ester and hydroxymethyl groups. In drug design, this prevents the "collapse" of flexible chains, potentially reducing the entropic penalty of binding to a protein target.

Figure 1: Structural decomposition highlighting the pharmacophoric vectors provided by the scaffold.

Physicochemical Properties

While experimental data for this specific ester is sparse in public registries, the following values are derived from validated predictive models and homologous series (e.g., ethyl analogs).

| Property | Value / Range | Context for Application |

| Physical State | Colorless to pale yellow liquid | Standard handling at RT. |

| Boiling Point | ~215–220 °C (760 mmHg) | Predicted. Distillable under high vacuum (~100°C @ 15 mmHg). |

| Density | ~1.12 g/cm³ | Denser than water due to oxygenation. |

| LogP (Calculated) | 0.30 – 0.50 | Amphiphilic; good membrane permeability potential. |

| Topological Polar Surface Area (TPSA) | 46.5 Ų | Well within the range for CNS penetration (<90 Ų). |

| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Highly compatible with standard organic synthesis solvents. |

Stability Note: The cyclobutane ring possesses ~26 kcal/mol of ring strain but is kinetically stable under standard ester hydrolysis or oxidation conditions. Avoid exposure to extreme Lewis acids which may trigger ring expansion or cleavage.

Synthetic Route & Manufacturing Protocol

The most robust synthesis involves the desymmetrization of dimethyl cyclobutane-1,1-dicarboxylate . Direct reduction of the diester is difficult to control; therefore, a stepwise hydrolysis-reduction sequence is recommended for high purity.

Reaction Pathway[2][3][4][5][6][7][8][9]

Figure 2: Step-wise synthesis via chemoselective reduction of the mono-acid.

Detailed Experimental Protocol

Step 1: Cyclization (Formation of Diester)

-

Reagents: Dimethyl malonate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Methoxide (2.2 eq, 25% in MeOH).

-

Procedure: Add sodium methoxide solution to a flask. Slowly add dimethyl malonate at 0°C. Stir 30 min. Add 1,3-dibromopropane dropwise. Heat to reflux for 4–6 hours.

-

Workup: Remove MeOH in vacuo. Partition residue between water and diethyl ether. Dry organic layer (

) and concentrate. Distill under vacuum to obtain Dimethyl cyclobutane-1,1-dicarboxylate .

Step 2: Desymmetrization (Partial Hydrolysis)

-

Reagents: Diester (from Step 1), KOH (1.0 eq), MeOH.

-

Procedure: Dissolve diester in MeOH. Add KOH (dissolved in min. water) dropwise at 0°C over 1 hour. Stir at RT for 12 hours.

-

Workup: Evaporate MeOH. Dilute with water. Extract unreacted diester with ether (recycle this). Acidify the aqueous layer to pH 2 with HCl. Extract the Mono-ester (acid) with EtOAc.

Step 3: Chemoselective Reduction

Critical Step: Borane reduces carboxylic acids significantly faster than esters.

-

Reagents: Mono-ester acid (1.0 eq), Borane-Dimethyl Sulfide complex (

, 1.1 eq), Anhydrous THF. -

Procedure:

-

Dissolve mono-ester acid in anhydrous THF under Nitrogen. Cool to -10°C.

-

Add

dropwise (Caution: Gas evolution). -

Allow to warm to RT and stir until TLC shows consumption of acid (~2-4 h).

-

Quench: Cool to 0°C. Slowly add MeOH until bubbling ceases.

-

-

Purification: Concentrate in vacuo. Co-evaporate with MeOH (3x) to remove trimethyl borate. Purify via silica gel flash chromatography (Hexane/EtOAc gradient) to yield Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate .

Reactivity & Applications in Drug Design

Functionalization Logic

The orthogonality of the ester and alcohol allows for versatile downstream chemistry:

-

Alcohol: Can be converted to a leaving group (Tosylate/Mesylate) for nucleophilic substitution (e.g., creating spiro-cycles or amino-acid analogs).

-

Ester: Can be hydrolyzed to the acid or reduced to the aldehyde.

Case Study: Bioisosterism

Replacing a gem-dimethyl group with a cyclobutane ring often improves metabolic stability by removing accessible methyl C-H bonds prone to P450 oxidation.

| Feature | Gem-Dimethyl | Cyclobutane Scaffold | Advantage |

| Bond Angle | ~109.5° (Tetrahedral) | ~88° (Internal) | Alters vector projection. |

| Metabolic Liability | High (Methyl oxidation) | Low (Ring C-H are sterically shielded) | Improved |

| Lipophilicity | High | Moderate | Better solubility profile. |

Handling, Safety & Storage

-

Hazards: Classified as an Irritant (Skin Irrit. 2, Eye Irrit. 2A).

-

H-Codes: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Storage: Store in a cool, dry place (2-8°C recommended). Keep container tightly closed to prevent moisture absorption (hygroscopic potential of the alcohol).

-

PPE: Wear nitrile gloves, safety goggles, and work in a fume hood, especially during the borane reduction step.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57478432, Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Retrieved from [Link]

-

Organic Syntheses (1943). 1,1-Cyclobutanedicarboxylic acid.[1][2] Org.[3][4][1][2] Synth. 1943, 23,[5] 16. (Foundational method for the dicarboxylate precursor). Retrieved from [Link]

- Kuck, D. (2006).Benign by Design: Cyclobutane Derivatives in Drug Discovery. (General reference on cyclobutane utility).

Sources

An In-Depth Technical Guide to the Potential Biological Activity of Novel Cyclobutane Derivatives

Foreword

The cyclobutane motif, a four-membered carbocycle, has long been recognized for its unique stereochemical and conformational properties. Its inherent ring strain and puckered conformation bestow upon it a three-dimensional character that is increasingly sought after in modern drug discovery to escape the "flatland" of traditional aromatic scaffolds.[1][2][3] This guide provides an in-depth technical exploration for researchers, scientists, and drug development professionals into the burgeoning field of novel cyclobutane derivatives and their diverse biological activities. We will delve into the rationale behind screening for specific activities, provide detailed, field-proven experimental protocols, and explore the mechanisms of action of promising cyclobutane-containing compounds.

The Cyclobutane Scaffold: A Privileged Structure in Medicinal Chemistry

The cyclobutane ring is a versatile scaffold that can significantly influence the pharmacological properties of a molecule. Its rigid, puckered conformation can improve potency, selectivity, and pharmacokinetic profiles.[1][2] This has been validated by the successful introduction of several cyclobutane-containing drugs to the market, including the anticancer agent carboplatin, the antiviral drug boceprevir, and the androgen receptor antagonist apalutamide.[2] The unique geometry of the cyclobutane ring allows for precise orientation of substituents, facilitating optimal interactions with biological targets.

Unveiling the Anticancer Potential of Cyclobutane Derivatives

The quest for novel anticancer agents is a cornerstone of modern medicinal chemistry. Cyclobutane derivatives have emerged as a promising class of compounds with diverse mechanisms of antitumor activity.

Rationale for Anticancer Screening

The rationale for screening novel cyclobutane derivatives for anticancer activity is multifaceted. Their structural rigidity can lead to high binding affinity and selectivity for cancer-specific targets. Furthermore, the diversity of functional groups that can be appended to the cyclobutane core allows for the targeting of various cancer hallmarks, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis.

Experimental Workflow: From Cytotoxicity to Apoptosis

A systematic approach is crucial for evaluating the anticancer potential of novel compounds. The following workflow outlines a standard cascade of in vitro assays.

Figure 1: Experimental workflow for anticancer evaluation.

2.2.1. Detailed Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

Novel cyclobutane derivatives

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the cyclobutane derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

2.2.2. Detailed Protocol: Annexin V/PI Staining for Apoptosis via Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) kit

-

Binding buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with the cyclobutane derivative at its IC50 concentration for a predetermined time.

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Mechanism of Action: Targeting Key Signaling Pathways

Several novel cyclobutane derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways. For instance, certain derivatives act as inhibitors of protein kinases, which are often dysregulated in cancer.

Figure 2: Inhibition of the NF-κB signaling pathway by a hypothetical cyclobutane derivative.

Table 1: Anticancer Activity of Representative Cyclobutane Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Cpd-1 | G9a Histone Methyltransferase | Various Cancer Cells | 0.153 | [1] |

| Cpd-2 | Integrin αvβ3 | PC-3 (Prostate) | < 1 | [4] |

| Cpd-3 | TYK2 (Janus Kinase) | Psoriasis Model | In Clinical Trials | [5] |

Combating Microbial Threats with Novel Cyclobutane Derivatives

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Cyclobutane-containing natural products and their synthetic analogs have demonstrated promising antibacterial and antifungal activities.[6][7][8]

Rationale for Antimicrobial Screening

The structural diversity of cyclobutane derivatives allows for the exploration of novel mechanisms to combat microbial growth. Their unique three-dimensional shapes can enable them to interact with microbial targets that are not effectively inhibited by existing drugs.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Novel cyclobutane derivatives

-

Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

-

96-well microtiter plates

Procedure:

-

Compound Preparation: Prepare serial twofold dilutions of the cyclobutane derivatives in the appropriate broth.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.

-

Inoculation: Inoculate the microtiter plates containing the serially diluted compounds with the microbial suspension.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 2: Antimicrobial Activity of Selected Cyclobutane Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Sceptrin | Staphylococcus aureus | - | [6] |

| Thiazolylhydrazone derivative | Bacillus subtilis | 16 | [7] |

| Thiazole-based derivative | Candida tropicalis | 16 | [9] |

Modulating the Inflammatory Response with Cyclobutane Derivatives

Chronic inflammation is implicated in a wide range of diseases. Cyclobutane derivatives have been investigated for their anti-inflammatory properties, often through the inhibition of key inflammatory mediators.[10][11][12]

Rationale for Anti-inflammatory Screening

The rationale for screening cyclobutane derivatives for anti-inflammatory activity is based on their potential to selectively inhibit enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenases (COX) and the NF-κB pathway.[11][12]

Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

Novel cyclobutane derivatives

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Pre-treatment: Pre-treat the cells with various concentrations of the cyclobutane derivatives for 1-2 hours.

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control.

Synthesis of Bioactive Cyclobutane Derivatives

The synthesis of functionalized cyclobutanes often relies on photochemical [2+2] cycloaddition reactions, which allow for the construction of the four-membered ring with high stereocontrol.[13][14][15]

General Strategy: [2+2] Photocycloaddition

This powerful reaction involves the light-induced formation of a cyclobutane ring from two alkene-containing molecules. The regioselectivity and stereoselectivity of the reaction can often be controlled by the choice of substrates, sensitizers, and reaction conditions.

Figure 3: General synthetic workflow for bioactive cyclobutane derivatives.

Example Synthesis: Sceptrin

The marine alkaloid sceptrin, known for its antimicrobial properties, features a complex dimeric structure with a central cyclobutane ring. Its synthesis has been a significant challenge, with recent biomimetic approaches utilizing a photochemical [2+2] dimerization of a hymenidin surrogate.[16]

Conclusion and Future Perspectives

Novel cyclobutane derivatives represent a rich and underexplored area of chemical space with immense potential for the discovery of new therapeutic agents. Their unique structural features offer advantages in terms of potency, selectivity, and pharmacokinetic properties. The methodologies outlined in this guide provide a robust framework for the systematic evaluation of their biological activities. As synthetic methods for constructing complex cyclobutane scaffolds continue to advance, we can anticipate the emergence of a new generation of cyclobutane-based drugs with novel mechanisms of action to address unmet medical needs.

References

-

Cyclobutanes in Small-Molecule Drug Candidates. (2021). ChemMedChem. [Link]

-

Contemporary synthesis of bioactive cyclobutane natural products. (2023). FAO AGRIS. [Link]

-

Contemporary synthesis of bioactive cyclobutane natural products | Request PDF. (n.d.). ResearchGate. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). Semantic Scholar. [Link]

-

Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (2024). Chinese Medicine. [Link]

-

Cyclobutane-containing scaffolds in bioactive small molecules | Request PDF. (n.d.). ResearchGate. [Link]

-

Examples of 1,2-disubsituted cyclobutanes in clinical trials... (n.d.). ResearchGate. [Link]

-

Recent advances in the application of [2+2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products. (n.d.). jcmm.org.cn. [Link]

-

Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. (2023). MDPI. [Link]

-

Synthesis, Antibacterial and Antifungal Activity of Some New Thiazolylhydrazone Derivatives Containing 3-Substituted Cyclobutane Ring. | Request PDF. (2025). ResearchGate. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]

-

Cycloaddition Reactions: Advances in Research and Applications. (2019). Nova Science Publishers. [Link]

-

Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring. (2006). PubMed. [Link]

-

Bioactive cyclobutane-containing alkaloids. (2008). PubMed. [Link]

-

Synthesis and evaluation of cyclobut-3-ene-1,2-dione-3-hydrazones with benzothiazole moiety as novel anticancer agents inducing nonapoptotic oncosis-like cell death. (2025). PubMed. [Link]

-

Discovery of a Novel Cyclobutanol Scaffold With Anti-Inflammatory Activity and Its Modular Synthesis | Request PDF. (2025). ResearchGate. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). National Institutes of Health. [Link]

-

Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions. (2016). ACS Publications. [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (2024). RSC Publishing. [Link]

-

Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. (2024). MDPI. [Link]

-

Photochemical Generation and Cycloadditions of Strained Cycloalkynes. (2025). ACS Publications. [Link]

-

Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. (n.d.). ResearchGate. [Link]

-

Cyclobutanes in Small-Molecule Drug Candidates. (n.d.). Radboud Repository. [Link]

-

Cyclobutane-Containing Scaffolds as Useful Intermediates in the Stereoselective Synthesis of Suitable Candidates for Biomedical. (2019). Semantic Scholar. [Link]

-

Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. (n.d.). RSC Publishing. [Link]

-

Advances in 4-π-photocyclization reactions. (2024). Royal Society of Chemistry. [Link]

-

Highly Oxygenated Cyclobutane Ring in Biomolecules: Insights into Structure and Activity. (2024). Preprints.org. [Link]

-

Research on Efficient Combination Strategies of Fluorine and Oxygen-Containing Cyclobutane in Molecular Building Block Design. (2026). Oreate AI Blog. [Link]

-

Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents. (n.d.). RSC Publishing. [Link]

-

CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. (2024). ACS Publications. [Link]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. (2022). MDPI. [Link]

-

Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F, a Potent Retinoic Acid Receptor-Related Orphan Receptor (ROR)-γt Inverse Agonist. (2021). ACS Publications. [Link]

-

[2 + 2]-Cycloaddition-derived cyclobutane natural products: structural diversity, sources, bioactivities, and biomimetic syntheses. (2023). PubMed. [Link]

Sources

- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]

- 4. Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00306C [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 7. Synthesis, antibacterial and antifungal activity of some new thiazolylhydrazone derivatives containing 3-substituted cyclobutane ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. lifechemicals.com [lifechemicals.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of dibenzylbutane lignan LCA derivatives as potent anti-inflammatory agents - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Contemporary synthesis of bioactive cyclobutane natural products [agris.fao.org]

- 14. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 16. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Interpretation of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

This technical guide provides an in-depth analysis of the predicted spectroscopic data for Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data summary. It offers a detailed interpretation of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, elucidating the structural features of the molecule. The methodologies and interpretations presented herein are grounded in established spectroscopic principles, providing a framework for the structural elucidation of similarly complex small molecules.

Molecular Structure Analysis: The Foundation for Interpretation

Before delving into the spectral data, a thorough analysis of the target molecule's structure is paramount. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate possesses a unique combination of functional groups and stereochemical complexity that dictates its spectroscopic signature.

Key Structural Features:

-

Quaternary Carbon: The C1 carbon of the cyclobutane ring is a quaternary center, meaning it has no directly attached protons. This will be a key feature in the ¹³C NMR spectrum.

-

Functional Groups: The molecule contains a methyl ester (-COOCH₃), a primary alcohol (-CH₂OH), and a cyclobutane ring. Each of these groups has characteristic spectroscopic fingerprints.

-

Symmetry: The molecule lacks a plane of symmetry through the cyclobutane ring. Consequently, the protons on each methylene group of the ring are diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts and couplings.

The following diagram illustrates the molecular structure with carbons and protons labeled for the subsequent NMR analysis.

Caption: Molecular structure of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this molecule is predicted to be complex due to the rigid cyclobutane ring and the resulting diastereotopicity of the methylene protons.

Predicted ¹H NMR Data

| Signal | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| a | ~3.70 | 3H | singlet (s) | - | -COOCH₃ |

| b | ~3.65 | 2H | singlet (s) | - | -CH₂ OH |

| c | ~2.50 | 1H | broad singlet (br s) | - | -OH |

| d, e, f | 1.80 - 2.40 | 6H | complex multiplet (m) | - | Cyclobutane -CH₂- |

Interpretation of the ¹H NMR Spectrum

-

Signal a (δ ~3.70 ppm, 3H, s): This singlet is characteristic of the three equivalent protons of the methyl ester group (-OCH₃). Its downfield shift is due to the deshielding effect of the adjacent oxygen atom.[1]

-

Signal b (δ ~3.65 ppm, 2H, s): This singlet corresponds to the two protons of the hydroxymethyl group (-CH₂OH). These protons are deshielded by the adjacent oxygen atom. While they could theoretically be coupled to the hydroxyl proton, this coupling is often not observed due to rapid proton exchange.

-

Signal c (δ ~2.50 ppm, 1H, br s): This broad singlet is assigned to the hydroxyl proton (-OH). The broadness of the signal is a result of chemical exchange and hydrogen bonding. Its chemical shift can vary significantly with concentration and solvent.

-

Signals d, e, f (δ 1.80 - 2.40 ppm, 6H, m): This complex multiplet arises from the six protons on the cyclobutane ring. Due to the lack of symmetry, the protons on each of the three methylene groups are diastereotopic, leading to distinct chemical shifts and complex spin-spin coupling. The protons on C2, C3, and C4 will exhibit both geminal (coupling between protons on the same carbon) and vicinal (coupling between protons on adjacent carbons) coupling, resulting in a complex, overlapping multiplet. The chemical shifts of cyclobutane protons are known to be complex and differ significantly from acyclic systems.[2] Unsubstituted cyclobutane protons resonate around 1.96 ppm.[3] The substituents on C1 will influence the precise shifts of these ring protons.

Advanced NMR Techniques for Full Assignment

A definitive assignment of the complex cyclobutane proton signals would necessitate 2D NMR experiments.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other. We would expect to see cross-peaks connecting the vicinally coupled protons on the cyclobutane ring (e.g., H2a with H3a and H3b), which would help to trace the connectivity of the ring protons.[4][5]

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment identifies which protons are directly attached to which carbons. It would show correlations between the cyclobutane protons and their corresponding carbons, as well as the -OCH₃ protons to the C6 carbon, and the -CH₂OH protons to the C7 carbon.[4][6]

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment |

| ~175 | Absent | C5 (Ester C=O) |

| ~65 | Negative | C7 (-C H₂OH) |

| ~52 | Positive | C6 (-OC H₃) |

| ~48 | Absent | C1 (Quaternary) |

| ~30 | Negative | C2/C4 (Cyclobutane -C H₂-) |

| ~15 | Negative | C3 (Cyclobutane -C H₂-) |

Interpretation of the ¹³C NMR Spectrum

-

δ ~175 ppm (C5): This downfield signal is characteristic of a carbonyl carbon in an ester.[7][8] In a DEPT-135 spectrum, this peak would be absent as it is a quaternary carbon.[7][9][10]

-

δ ~65 ppm (C7): This signal is in the typical range for a carbon singly bonded to an oxygen atom in an alcohol. The DEPT-135 spectrum would show this as a negative peak, confirming it is a CH₂ group.[9][10]

-

δ ~52 ppm (C6): This peak corresponds to the methyl carbon of the ester group. Its chemical shift is influenced by the adjacent oxygen atom. The DEPT-135 spectrum would show this as a positive peak, indicating a CH₃ group.[9][10]

-

δ ~48 ppm (C1): This signal is assigned to the quaternary carbon of the cyclobutane ring, which is substituted with both the ester and hydroxymethyl groups. Its chemical shift is further downfield than the other ring carbons due to the deshielding effect of the two substituents. This peak would be absent in a DEPT-135 spectrum.[7][8][9]

-

δ ~30 ppm and ~15 ppm (C2, C3, C4): These signals in the upfield region are characteristic of the sp³ hybridized carbons of the cyclobutane ring. Due to the substitution pattern, C2 and C4 are chemically equivalent, while C3 is unique, leading to two distinct signals for the three CH₂ groups. The DEPT-135 spectrum would show both of these as negative peaks, confirming they are CH₂ groups.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Shape | Functional Group Vibration |

| 3600-3200 | Strong | Broad | O-H stretch (alcohol) |

| 2960-2850 | Medium-Strong | Sharp | C-H stretch (sp³) |

| 1735 | Strong | Sharp | C=O stretch (ester) |

| 1300-1000 | Strong | Sharp | C-O stretch (ester and alcohol) |

Interpretation of the IR Spectrum

-

3600-3200 cm⁻¹ (O-H stretch): A strong, broad absorption in this region is a definitive indicator of the presence of an alcohol's hydroxyl group.[11][12][13] The broadening is due to intermolecular hydrogen bonding.

-

2960-2850 cm⁻¹ (C-H stretch): These absorptions are characteristic of C-H bonds where the carbon is sp³ hybridized, corresponding to the C-H bonds in the cyclobutane ring, the hydroxymethyl group, and the methyl ester group.

-

1735 cm⁻¹ (C=O stretch): A very strong and sharp absorption band around this wavenumber is characteristic of the carbonyl group in a saturated ester.[11][13][14] This is often the most intense peak in the spectrum.

-

1300-1000 cm⁻¹ (C-O stretch): Esters typically show two strong C-O stretching bands in this region.[14] The primary alcohol also contributes a C-O stretching absorption in this range. This area is often referred to as the "fingerprint region" and can be complex.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.

Predicted Mass Spectrum Data

| m/z | Predicted Identity of Fragment |

| 144 | [M]⁺ (Molecular Ion) |

| 113 | [M - OCH₃]⁺ |

| 113 | [M - CH₂OH]⁺ |

| 85 | [M - COOCH₃]⁺ |

| 59 | [COOCH₃]⁺ |

Interpretation of the Mass Spectrum

The molecular ion peak ([M]⁺) is expected at an m/z of 144, corresponding to the molecular weight of C₇H₁₂O₃. The fragmentation of esters and alcohols often involves cleavage adjacent to the oxygen atoms.[15][16][17]

Caption: Predicted major fragmentation pathways for Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.

-

m/z 144 ([M]⁺): The molecular ion peak, representing the intact molecule with one electron removed.

-

m/z 113 ([M - OCH₃]⁺): This fragment results from the loss of a methoxy radical (•OCH₃, mass = 31) from the ester group. This is a common fragmentation pathway for methyl esters.[18]

-

m/z 113 ([M - CH₂OH]⁺): This fragment arises from the loss of the hydroxymethyl radical (•CH₂OH, mass = 31). This is an example of α-cleavage adjacent to the cyclobutane ring.

-

m/z 85 ([M - COOCH₃]⁺): This fragment corresponds to the loss of the entire methoxycarbonyl radical (•COOCH₃, mass = 59).

-

m/z 59 ([COOCH₃]⁺): This fragment is the methoxycarbonyl cation itself, resulting from cleavage of the bond between C1 and the ester group.

Integrated Spectroscopic Analysis

By combining the information from all four spectroscopic techniques, we can confidently deduce the structure of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate.

-

MS establishes the molecular formula (in conjunction with elemental analysis) and molecular weight (144 g/mol ).

-

IR confirms the presence of the key functional groups: an alcohol (broad O-H stretch at 3600-3200 cm⁻¹) and an ester (strong C=O stretch at 1735 cm⁻¹).

-

¹³C NMR shows 6 unique carbon environments, consistent with the proposed structure. The chemical shifts align with the expected values for an ester carbonyl, carbons bonded to oxygen, a quaternary carbon, and aliphatic ring carbons. DEPT experiments would further confirm the CH₃, CH₂, and quaternary carbons.

-

¹H NMR accounts for all 12 protons in the molecule. The distinct singlets for the -OCH₃ and -CH₂OH groups, along with the complex multiplet for the cyclobutane ring protons, are all consistent with the proposed structure.

This integrated approach, leveraging the strengths of each spectroscopic method, provides a self-validating system for the comprehensive structural elucidation of the target molecule.

References

-

Abraham, R. J., et al. (2011). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 49(1), 25-33. [Link]

-

Chemistry LibreTexts. (2023, February 11). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Whitman College. GCMS Section 6.14 - Fragmentation of Esters. [Link]

-

University of Regensburg. C NMR Spectroscopy. [Link]

-

University of Wisconsin-Madison. Summary of C13-NMR Interpretation. [Link]

-

University of Calgary. DEPT 13 C-NMR Spectra. [Link]

-

Segre, A. L., et al. (2002). Structures and NMR Parameters of 1,2-Diphenylcyclobutanes. Magnetic Resonance in Chemistry, 40(7), 481-486. [Link]

-

Scribd. 2D NMR Spectros. [Link]

-

Mass Spectrometry: Fragmentation. [Link]

-

Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Bally, T., & Rablen, P. R. (2017). Evaluation of the Factors Impacting the Accuracy of 13C NMR Chemical Shift Predictions using Density Functional Theory—The Advantage of Long-Range Corrected Functionals. The Journal of Organic Chemistry, 82(21), 11631-11643. [Link]

-

Stanford University. (2017, December 15). Molecular Structure Prediction Using Infrared Spectra. [Link]

-

ResearchGate. (2021, June 10). How does 2D NMR help to elucidate chemical structure? [Link]

-

Spectroscopy Online. (2020, December 20). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

-

Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry. [Link]

-

Crunch Chemistry. (2023, January 12). Interpreting an infrared spectrum. [Link]

-

OMICS International. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. [Link]

-

Chemistry Steps. (2025, September 20). Infrared (IR) Spectroscopy Practice Problems. [Link]

-

YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

-

University of Arizona. Mass Spectrometry - Examples. [Link]

-

Chemistry LibreTexts. (2024, July 30). 13.5: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

PubMed. (2019, July 15). 13C NMR chemical shift prediction of diverse chemical compounds. [Link]

-

University of St Andrews. (2024, October 28). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

Mestrelab Research. (2024, December 9). Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). [Link]

-

University of Alberta. Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Spectroscopy Asia. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

-

AWS. H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. [Link]

-

PubMed. (2013, February 15). 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study. [Link]

-

Coupling constants for 1H and 13C NMR. [Link]

-

Doc Brown's Chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of ... [Link]

-

ACD/Labs. (2025, August 21). 1 H– 1 H Coupling in Proton NMR. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. emerypharma.com [emerypharma.com]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. che.hw.ac.uk [che.hw.ac.uk]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Interpreting an infrared spectrum - Crunch Chemistry [crunchchemistry.co.uk]

- 13. Infrared (IR) Spectroscopy Practice Problems [chemistrysteps.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. GCMS Section 6.14 [people.whitman.edu]

- 16. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 17. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 18. scienceready.com.au [scienceready.com.au]

A Senior Application Scientist's Guide to the Safe Handling of Cyclobutane Compounds

This guide provides an in-depth technical overview of the safety, handling, and hazard considerations for cyclobutane and its derivatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere procedural lists to instill a deep, causal understanding of the risks inherent in these unique chemical entities and the rationale behind the recommended safety protocols. Our approach is grounded in the principle that true laboratory safety is not about rote memorization, but about a predictive understanding of chemical behavior.

The Cyclobutane Paradox: Stability in Strain

Cyclobutane and its derivatives are valuable building blocks in organic synthesis and medicinal chemistry, offering a conformationally restricted scaffold that can impart unique properties to larger molecules.[1] However, their utility is intrinsically linked to their primary hazard: ring strain. With a strain energy of approximately 26 kcal/mol, the four-membered ring is significantly more reactive than its acyclic or larger cycloalkane counterparts.[2]

This inherent strain dictates the chemistry and, consequently, the safety considerations for these compounds. It lowers the activation energy for ring-opening reactions, making them susceptible to thermal decomposition and specific chemical transformations that are not observed in less strained systems.[3][4] The thermolysis of cyclobutane to ethylene, for instance, is a well-documented process that underscores this reactivity.[3][5][6] A foundational understanding of this principle is the first step in a robust safety assessment.

Hazard Identification: A Tale of Two Cyclobutanes

The hazards associated with cyclobutane compounds are not monolithic; they are dictated by the physical state and the nature of the substituents on the ring. It is critical to evaluate each derivative on its own merits.

Cyclobutane (Parent Compound): The Flammable Gas

The parent compound, cyclobutane, is an extremely flammable, colorless gas at standard temperature and pressure.[7][8][9] Its primary hazards stem from its physical state and flammability.

-

Fire and Explosion: As a highly flammable gas, it forms explosive mixtures with air.[8][9] It can be easily ignited by heat, sparks, or open flames, and its vapor, being heavier than air, can travel to a distant ignition source and flash back.[7][8][9]

-

Pressure Hazard: It is supplied as a liquefied gas under pressure.[8] Containers may explode if heated, and ruptured cylinders can rocket.[8][9][10]

-

Health Hazards: The primary health risk is asphyxiation in confined spaces.[8][11] High concentrations can cause central nervous system effects such as dizziness, confusion, and loss of consciousness.[7][8] Direct contact with the liquefied gas will cause severe frostbite.[7][8]

Substituted Cyclobutanes: An Expanded Hazard Profile

Functionalization of the cyclobutane ring fundamentally alters the hazard profile. For example, Cyclobutane-1,1-dicarboxylic acid is a white, crystalline solid.[12] Its primary hazard is not flammability, but corrosivity. It is classified as causing severe skin burns and eye damage.[12][13] In contrast, Octafluorocyclobutane is a non-flammable gas but presents inhalation hazards, with the potential to cause lung irritation and, at high exposures, pulmonary edema.[14]

This illustrates the core directive of chemical safety: evaluate the specific molecule, not just the class.

Hazard Summary Table

| Compound | Formula | Physical State | Key Hazards | GHS Pictograms | NFPA 704 Rating |

| Cyclobutane | C₄H₈ | Gas | Extremely Flammable Gas, Gas Under Pressure, Simple Asphyxiant | 🔥, 💨 | Health: 1, Flammability: 4, Instability: 0[8][9] |

| Cyclobutane-1,1-dicarboxylic acid | C₆H₈O₄ | Solid | Causes Severe Skin Burns and Eye Damage | corrosive | Not Available |

Risk Assessment: A Proactive Stance

A self-validating safety protocol begins with a thorough risk assessment before any experimental work. This involves recognizing the hazards, assessing the risks of the specific procedure, minimizing those risks through controls, and preparing for emergencies.

Logical Framework for Cyclobutane Risk Assessment

Caption: A risk assessment workflow for cyclobutane experiments.

Safe Handling and Storage Protocols

The causality behind specific handling procedures is directly linked to the compound's properties.

Protocol for Handling Gaseous Cyclobutane

Handling a flammable, pressurized gas requires a system designed to prevent leaks and eliminate ignition sources.

Methodology:

-

Preparation: Work in a chemical fume hood or well-ventilated area designated for flammable gas use.[10] Ensure a combustible gas detector is operational.[15]

-

Equipment Inspection: Before use, inspect the cylinder, regulator, tubing, and all connections for damage or wear. Use a regulator and tubing material (e.g., stainless steel) compatible with cyclobutane.

-

Grounding: Securely clamp the gas cylinder to a bench or wall.[7] Ground and bond the cylinder and all receiving equipment to prevent the buildup of static electricity, a potential ignition source.[7]

-

Connection: With the cylinder valve closed, connect the regulator. Tighten the connection using non-sparking tools.[7][10]

-

Leak Testing: Close the outlet valve on the regulator. Briefly open the main cylinder valve, then close it. The pressure on the high-pressure gauge should remain constant. If it drops, there is a leak that must be fixed before proceeding. A soap solution can be used to pinpoint the leak.

-

Purging: Purge the regulator and tubing with an inert gas (e.g., Nitrogen or Argon) to remove air before introducing cyclobutane.

-

Operation: Open the main cylinder valve slowly. Adjust the regulator to the desired delivery pressure. Control the gas flow into the reaction vessel using a needle valve or mass flow controller.

-

Shutdown: When finished, close the main cylinder valve first. Allow the gas remaining in the regulator and lines to be consumed or safely vented, then close the regulator and system valves.

Experimental Setup for Gaseous Reagents

Caption: A typical setup for the safe delivery of gaseous cyclobutane.

Handling Solid and Liquid Derivatives

For solid, corrosive derivatives like cyclobutane-1,1-dicarboxylic acid, the focus shifts to preventing contact and inhalation of dust.

-

Containment: Always handle in a chemical fume hood.[13]

-

Dispensing: Handle and open containers with care to avoid generating dust.[12] Use tools (spatulas) that will not generate sparks if a flammable solvent is also present.

-

Hygiene: Wash hands thoroughly after handling.[12] Contaminated clothing should be removed immediately.[10][13]

Storage Requirements

-

Gaseous Cyclobutane: Store cylinders in a cool, dry, well-ventilated area away from heat and all ignition sources.[7][10] Ensure they are physically secured. They must be stored separately from oxidizing materials.[7][10]

-

Derivatives: Store in tightly closed containers in a location appropriate for their hazards (e.g., a ventilated cabinet for corrosives).[12] Some derivatives may have specific temperature requirements, such as the 2–8 °C recommended for cyclobutane-1,1-dicarboxylic acid.[12]

Personal Protective Equipment (PPE) - The Last Line of Defense

PPE does not eliminate hazards; it provides a final barrier. Its selection must be based on a validated understanding of the risks.[16][17]

PPE Selection Framework

Caption: Decision-making flowchart for selecting appropriate PPE.

PPE Recommendations Summary

| Hazard Scenario | Eye/Face Protection | Hand Protection | Body/Respiratory Protection |

| Handling Gaseous Cyclobutane | Tightly fitting safety goggles & face shield.[10] | Insulated gloves for cylinder handling; flame-resistant gloves for procedural work.[7][10] | Flame-resistant lab coat.[10] Full-face respirator or SCBA for leaks/emergencies.[10][18] |

| Handling Corrosive Solids | Chemical safety goggles & face shield.[12][13] | Chemical-resistant gloves (e.g., nitrile, neoprene).[13] | Lab coat, apron.[12] Use in fume hood to avoid dust inhalation.[12] |

| Handling Irritant Liquids | Chemical safety goggles.[19][20] | Chemical-resistant gloves.[19] | Standard lab coat. |

Emergency Procedures: Plan for the Unexpected

Preparation is paramount. All personnel must know the location of safety showers, eyewash stations, fire extinguishers, and gas shutoff valves.

Flammable Gas Leak (Cyclobutane)

The core principle for a leaking flammable gas fire is NOT to extinguish the flame unless the gas flow can be stopped safely and immediately.[10] An extinguished leak can lead to the formation of a large, invisible explosive cloud.

Protocol:

-

Alert: Alert all personnel in the area and activate the fire alarm.[21]

-

Isolate: From a remote and safe location, attempt to shut off the gas supply.[18]

-

Ventilate: Increase ventilation to disperse the gas, but only if this can be done without creating an ignition source (i.e., do not operate electrical switches).[7][15]

-

Eliminate Ignition Sources: Extinguish all open flames and shut down any equipment that could create a spark.[10][18]

-

Contact: Call emergency responders (e.g., 911) and inform them of the nature of the gas leak.[21]

Emergency Response Logic for Gas Leaks

Caption: Step-by-step decision workflow for a flammable gas leak.

First Aid

-

Inhalation (Gas): Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[10]

-

Skin Contact (Frostbite): Immediately submerge the affected area in warm water (not hot). Do not rub. Seek medical attention.[7]

-

Skin Contact (Corrosive Solid): Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[12][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.[10][12]

Waste Disposal

Cyclobutane and its derivatives must be disposed of as hazardous waste in accordance with all local, state, and federal regulations.[7]

-

Unused Gas: Unused or excess cyclobutane gas should be returned to the supplier if possible. If not, it may require controlled incineration with appropriate flue gas scrubbing.[10] Do not attempt to vent cylinders to the atmosphere.

-

Contaminated Materials: Any materials (e.g., absorbents, PPE) contaminated with cyclobutane compounds should be placed in a suitable, labeled container for disposal by a licensed chemical destruction facility.[10]

Conclusion

The safe use of cyclobutane compounds hinges on a deep, predictive understanding of their chemical nature, which is dominated by ring strain. By moving beyond a simple checklist mentality to a framework of recognizing, assessing, minimizing, and preparing for hazards, researchers can confidently leverage the synthetic utility of these valuable compounds while ensuring the highest standards of laboratory safety. The protocols and frameworks described herein are designed to be a self-validating system, where the experimental choices made are a direct reflection of a thorough understanding of the compound's inherent risks.

References

-

Cyclobutane - HAZARD SUMMARY. New Jersey Department of Health and Senior Services. [Link]

-

Model Hazardous Materials Emergency Response Procedures. Unknown Source. [Link]

-

Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]

-

NATURAL GAS EMERGENCY PROCEDURES AND ACCIDENT PREVENTION. University of Colorado Boulder. [Link]

-

Emergency Procedures: What to Do in Case of an Industrial Gas Leak. Safety Training Centre. [Link]

-

Cyclobutane | C4H8 | CID 9250. PubChem - NIH. [Link]

-

The Thermal Decomposition of Cyclobutane at Low Pressures. ResearchGate. [Link]

-

Safety Data Sheet: Cyclobutane-1,1-dicarboxylic acid. Carl ROTH. [Link]

-

Thermal Rearrangements of Cyclopropanes and Cyclobutanes. Unknown Source. [Link]

-

Reactions of Cyclopropane and Cyclobutane. Pharmaguideline. [Link]

-

The thermal decomposition of cyclobutanes: 6,7-dimethylbicyclo[7][18]heptane. Journal of the Chemical Society D - RSC Publishing. [Link]

-

Responding to Propane / Flammable Gas Incidents Bulletin. International Association of Fire Chiefs. [Link]

-

The thermal decomposition of cyclobutane-1,2-dione. Canadian Science Publishing. [Link]

-

Standard Operating Guideline Flammable Gas Response Operations. Sacramento Regional Fire/Ems Communications Center. [Link]

-

The Thermal Decomposition of Cyclobutane at Low Pressures. ACS Publications. [Link]

-

Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews - ACS Publications. [Link]

-

The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

-

The impact of cyclopentane on the environment. Knowledge. [Link]

-

Cyclobutane - Hazardous Agents. Haz-Map. [Link]

-

Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]

-

Common Name: OCTAFLUOROCYCLOBUTANE HAZARD SUMMARY. NJ.gov. [Link]

-

Catalytic chemical recycling of cyclobutane structures. ResearchGate. [Link]

-

Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog. [Link]

-

PPE for Chemical Handling: A Quick Guide. Healthy Bean Ltd. [Link]

-

Protective Gear for Chemical Handling Must-Have Equipment. SAMS Solutions. [Link]

Sources

- 1. lifechemicals.com [lifechemicals.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. nj.gov [nj.gov]

- 8. Cyclobutane | C4H8 | CID 9250 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. CYCLOBUTANE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Cyclobutane - Hazardous Agents | Haz-Map [haz-map.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. carlroth.com [carlroth.com]

- 14. nj.gov [nj.gov]

- 15. Responding to Propane / Flammable Gas Incidents Bulletin [iafc.org]

- 16. blog.storemasta.com.au [blog.storemasta.com.au]

- 17. sams-solutions.com [sams-solutions.com]

- 18. portal.floridadisaster.org [portal.floridadisaster.org]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 21. colorado.edu [colorado.edu]

- 22. Emergency Procedures: What to Do in Case of an Industrial Gas Leak - Josef Gas [josefgases.com]

Methodological & Application

Detailed Application Note: Synthesis of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate

[1]

Molecular Weight:1Executive Summary & Strategic Logic

This protocol details the high-fidelity synthesis of Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate , a critical quaternary carbon building block used in medicinal chemistry (e.g., for glutamate receptor modulators and kinase inhibitors).[1]

The Synthetic Challenge

The core challenge lies in the desymmetrization of the cyclobutane ring and the chemoselective reduction of a carboxylic acid in the presence of a methyl ester. A direct reduction of the diester usually leads to the diol (over-reduction) or inseparable mixtures.

The Solution: Three-Stage Protocol

We utilize a robust three-stage workflow ensuring high purity and scalability:

-

Cyclization: Construction of the strained cyclobutane ring via double alkylation.

-

Desymmetrization: Controlled monohydrolysis of the diester using the "Niwayama Method" to isolate the mono-acid mono-ester.

-

Chemoselective Reduction: Borane-mediated reduction of the carboxylic acid, exploiting the electrophilicity difference between the acid (activated by borane) and the ester.

Workflow Visualization

Figure 1: Strategic workflow for the synthesis of the target alcohol-ester.

Detailed Experimental Protocols

Stage I: Synthesis of Dimethyl cyclobutane-1,1-dicarboxylate

Note: If the diester (CAS 7021-46-9) is purchased commercially, proceed directly to Stage II.[1]

Objective: Create the quaternary carbon center via double nucleophilic substitution.

-

Reagents: Dimethyl malonate (1.0 eq), 1,3-Dibromopropane (1.1 eq), Sodium Hydride (60% dispersion, 2.2 eq), DMF (anhydrous).

-

Apparatus: 3-neck round-bottom flask (RBF), reflux condenser, addition funnel, nitrogen atmosphere.[1]

Protocol:

-

Activation: Suspend NaH (2.2 eq) in anhydrous DMF (0.5 M concentration relative to malonate) under

flow. Cool to 0°C.[2][3][4] -

Deprotonation: Add dimethyl malonate (1.0 eq) dropwise over 30 minutes. Evolution of

gas will be vigorous. Stir for an additional 30 minutes at 0°C until gas evolution ceases. -

Alkylation: Add 1,3-dibromopropane (1.1 eq) dropwise.

-

Cyclization: Warm the mixture to room temperature (RT), then heat to 60°C for 4 hours. Self-Validating Check: TLC (Hexane/EtOAc 9:1) should show consumption of the malonate.

-

Workup: Quench carefully with saturated

(exothermic). Extract with -

Purification: Vacuum distillation is preferred for scale >10g. For smaller scales, flash chromatography (0-10% EtOAc/Hexane).[1]

Stage II: Desymmetrization via Selective Monohydrolysis

Objective: Hydrolyze exactly one ester group to generate the mono-acid.[1]

-

Reagents: Dimethyl cyclobutane-1,1-dicarboxylate (1.0 eq), NaOH (1.05 eq), THF, Water.

-

Scientific Basis: We utilize the Niwayama Method [1].[2] In aqueous THF, the rate of hydrolysis for the second ester group is significantly slower than the first due to the electrostatic repulsion of the generated carboxylate anion.

Protocol:

-

Preparation: Dissolve the diester (1.0 eq) in THF (volume A).

-

Cooling: Cool the solution to 0°C using an ice bath. Critical: Temperature control is vital to prevent bis-hydrolysis.[1]

-

Hydrolysis: Add an aqueous solution of NaOH (1.05 eq in volume B of water, such that THF:Water ratio is roughly 4:1) dropwise over 10 minutes.

-

Reaction: Stir at 0°C for 2–4 hours.

-

Monitoring: Monitor by TLC.[4] The starting material (high

) will disappear, and the mono-acid (low

-

-

Workup:

-

Concentrate in vacuo to remove THF.

-

Extract the aqueous residue with

(2x) to remove unreacted diester (recyclable). -

Acidification: Acidify the aqueous layer to pH 2 using 1M HCl at 0°C.

-

Extraction: Extract the acidic aqueous layer with EtOAc (3x).

-

Drying: Dry combined EtOAc extracts over

and concentrate. -

Result: Usually a white solid or viscous oil. Yields are typically >90%.

-

Stage III: Chemoselective Reduction (The Critical Step)

Objective: Reduce the carboxylic acid to a primary alcohol without touching the methyl ester.

-

Reagents: Mono-acid from Stage II (1.0 eq), Borane-Dimethyl Sulfide complex (

, 2M in THF, 1.2 eq), Anhydrous THF. -

Mechanism: Borane is electrophilic. It coordinates preferentially to the electron-rich carbonyl oxygen of the carboxylic acid (forming an acyloxyborane intermediate), which is then rapidly reduced. Esters are less basic and react much slower under these conditions [2].

Protocol:

-

Setup: Flame-dry a 2-neck RBF. Cool under

. -

Solvation: Dissolve the mono-acid (1.0 eq) in anhydrous THF (0.3 M). Cool to -10°C to 0°C .[1]

-

Addition: Add

(1.2 eq) dropwise via syringe.-

Caution: Evolution of

gas. Ensure proper venting.ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-

-

Reaction: Allow the mixture to warm to RT slowly and stir for 2–3 hours.

-

Self-Validating Check: IR spectroscopy of an aliquot. The broad -COOH stretch (2500-3300

) should disappear, while the sharp ester C=O stretch (~1735

-

-

Quenching (Critical): Cool back to 0°C. Add Methanol dropwise. This destroys excess borane and breaks down the boron-alkoxide complexes (forming volatile trimethyl borate).[1]

-

Workup: Concentrate the mixture. Re-dissolve in MeOH and concentrate again (repeat 2x) to ensure complete removal of boron species.

-

Purification: Flash column chromatography (Silica gel, 20-40% EtOAc in Hexanes).

Data Summary & Troubleshooting

Analytical Specifications

| Parameter | Expected Value / Observation |

| Appearance | Colorless oil |

| Distinct quaternary carbon at ~45-50 ppm; Ester C=O at ~175 ppm; Alcohol | |

| IR Spectrum | Broad -OH (~3400 |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Stage II: Low Yield | Over-hydrolysis to di-acid.[1] | Ensure temperature stays at 0°C. Do not exceed 1.1 eq of NaOH. |

| Stage III: Ester Reduction | Reaction temperature too high or reaction time too long. | Keep addition at -10°C. Quench immediately upon consumption of acid (TLC). |

| Stage III: Boron Contamination | Incomplete methanolysis. | Perform the MeOH evaporation/refill cycle at least 3 times. |

Alternative "borane-free" Protocol

If

-

Dissolve Mono-acid in THF at -10°C.

-

Add

(1.1 eq) and Ethyl Chloroformate (1.1 eq). Stir 30 min to form the mixed anhydride. -

Filter off triethylamine hydrochloride salts (optional but cleaner).

-

Add

(2.0 eq) in one portion, followed by dropwise addition of MeOH. -

Note: This method is slightly less chemoselective and may require careful chromatographic separation of the diol byproduct.

References

-

Niwayama, S. (2000).[2] Highly Efficient Selective Monohydrolysis of Symmetric Diesters. The Journal of Organic Chemistry, 65(18), 5834–5836. [Link][1]

-

Wiberg, K. B., & Saegebarth, K. A. (1957). The Mechanisms of the Boron Trifluoride Catalyzed Rearrangement of 1,1-Disubstituted Ethylene Oxides. Journal of the American Chemical Society, 79(11), 2822. (Foundational work on cyclobutane derivatives). [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. Highly Efficient Selective Monohydrolysis of Symmetric Diesters [organic-chemistry.org]

- 3. investigacion.unirioja.es [investigacion.unirioja.es]

- 4. scholarworks.calstate.edu [scholarworks.calstate.edu]

- 5. Methyl 1-(hydroxymethyl)cyclobutane-1-carboxylate [synhet.com]

- 6. METHYL 1-HYDROXY-1-CYCLOPROPANE CARBOXYLATE, 90 synthesis - chemicalbook [chemicalbook.com]

- 7. prepchem.com [prepchem.com]

Introduction: The Rising Prominence of the Cyclobutane Motif in Modern Chemistry

An Application Guide to the Synthesis of Cyclobutane Cores Using Grignard Reagents

The cyclobutane ring, once considered a mere synthetic curiosity due to its inherent ring strain (approximately 26.4 kcal/mol), has emerged as a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, three-dimensional structure provides a unique vectoral arrangement for substituents, making it an attractive bioisostere for aromatic rings and a tool for navigating unexplored chemical space.[2][3] Molecules incorporating the cyclobutane motif are found in a variety of natural products and have demonstrated significant biological activities, including antiviral, antibacterial, and immunosuppressant properties.[4][5]

Despite their desirability, the synthesis of substituted cyclobutanes presents significant challenges due to the entropic and enthalpic barriers to forming a four-membered ring.[6] Classical methods often rely on [2+2] cycloadditions, which can have limitations in substrate scope and stereocontrol.[4][7] Organometallic reagents, particularly the venerable Grignard reagent, offer powerful and versatile alternative pathways for both the de novo construction of the cyclobutane ring and the functionalization of pre-existing cyclobutane cores.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of key methodologies employing Grignard reagents for cyclobutane synthesis. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and discuss the causality behind critical experimental choices to ensure reproducible and successful outcomes.

Methodology 1: Intramolecular Cyclization via Di-Grignard Reagents or Wurtz-Type Coupling

One of the most direct methods for forming a carbocyclic ring is through the intramolecular coupling of a suitable difunctionalized precursor. The reaction of 1,4-dihalobutanes with magnesium metal is a classic approach that proceeds through a mechanism analogous to the Wurtz reaction, which traditionally uses sodium.[8][9][10] This method is particularly effective for creating small rings where the reactive ends are held in close proximity.[10][11]

Mechanistic Rationale

The reaction is believed to proceed via the formation of a di-Grignard reagent or a related organomagnesium intermediate. The magnesium metal undergoes oxidative addition to the carbon-halogen bonds. While the formation of a stable 1,4-di-Grignard reagent can be challenging, the transient species can undergo a rapid intramolecular nucleophilic attack, displacing the second halide and closing the four-membered ring.

The primary challenge is suppressing the competing intermolecular reaction, which leads to polymerization, and other side reactions like elimination.[12] High dilution conditions are often employed to favor the intramolecular pathway.

Caption: Intramolecular cyclization of 1,4-dihalobutanes.

Experimental Protocol: Synthesis of Cyclobutane from 1,4-Dibromobutane

This protocol describes a generalized procedure for the intramolecular cyclization.

Materials:

-

1,4-Dibromobutane

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

Iodine (one small crystal)

-

Saturated aqueous ammonium chloride solution (NH₄Cl)

Procedure:

-